molecular formula C21H22ClNO4S B12138150 (2E)-3-(2-chlorophenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxybenzyl)prop-2-enamide

(2E)-3-(2-chlorophenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxybenzyl)prop-2-enamide

Cat. No.: B12138150
M. Wt: 419.9 g/mol
InChI Key: BIJNKGRATXBXPH-DHZHZOJOSA-N
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Description

(2E)-3-(2-chlorophenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxybenzyl)prop-2-enamide is a synthetic small molecule of significant interest in medicinal chemistry and pharmacological research. Its structure incorporates key pharmacophores, including a chlorophenyl group, a sulfone-containing tetrahydrothiophene ring, and a p-methoxybenzyl group, suggesting potential as a targeted bioactive compound. While specific published data on this exact molecule is limited, its design is characteristic of compounds developed to probe or modulate specific enzyme or receptor families. Research indicates that analogous structures featuring the sulfone moiety are explored for their interaction with various biological targets, such as the transient receptor potential (TRPV1) channels implicated in pain and inflammation [https://www.ncbi.nlm.nih.gov/books/NBK92802/]. The presence of the (1,1-dioxidotetrahydrothiophen-3-yl) (sulfolane) group is a notable feature, as sulfolane derivatives are known to be investigated for their diverse biological activities. This compound is provided as a high-purity chemical tool to support academic and industrial research programs in areas like neuroscience, ion channel biology, and inflammatory disease. It is intended For Research Use Only and is not for diagnostic or therapeutic applications.

Properties

Molecular Formula

C21H22ClNO4S

Molecular Weight

419.9 g/mol

IUPAC Name

(E)-3-(2-chlorophenyl)-N-(1,1-dioxothiolan-3-yl)-N-[(4-methoxyphenyl)methyl]prop-2-enamide

InChI

InChI=1S/C21H22ClNO4S/c1-27-19-9-6-16(7-10-19)14-23(18-12-13-28(25,26)15-18)21(24)11-8-17-4-2-3-5-20(17)22/h2-11,18H,12-15H2,1H3/b11-8+

InChI Key

BIJNKGRATXBXPH-DHZHZOJOSA-N

Isomeric SMILES

COC1=CC=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)/C=C/C3=CC=CC=C3Cl

Canonical SMILES

COC1=CC=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)C=CC3=CC=CC=C3Cl

Origin of Product

United States

Biological Activity

The compound (2E)-3-(2-chlorophenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxybenzyl)prop-2-enamide is a synthetic organic molecule notable for its complex structure, which includes a conjugated double bond, a chlorophenyl group, and a tetrahydrothiophene moiety. This unique configuration suggests potential interactions with various biological systems, making it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

  • Molecular Formula : C21H22ClNO4S
  • Molecular Weight : 419.9 g/mol
  • IUPAC Name : (2E)-3-(2-chlorophenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxybenzyl)prop-2-enamide

The compound's structure features several functional groups that may contribute to its biological activity. The presence of the 1,1-dioxidotetrahydrothiophene ring is particularly noteworthy, as sulfur-containing heterocycles are known to enhance biological activity in various compounds.

Antimicrobial Properties

Research indicates that compounds similar to (2E)-3-(2-chlorophenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxybenzyl)prop-2-enamide exhibit antimicrobial activity. The chlorophenyl group is often associated with such properties, suggesting that this compound may also possess significant antimicrobial effects.

Anticancer Activity

The unique combination of structural features suggests potential anticancer activity. Compounds with similar structures have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, there is evidence suggesting that this compound may exhibit anti-inflammatory effects. The 4-methoxybenzyl moiety could play a role in modulating inflammatory pathways.

The mechanism of action for this compound likely involves interaction with specific molecular targets within biological systems. This could include:

  • Inhibition of enzymes involved in metabolic pathways.
  • Modulation of receptor activity affecting cellular signaling.

Predictive models like PASS (Prediction of Activity Spectra for Substances) can be employed to estimate the biological activities based on structural characteristics, suggesting that this compound may possess multiple therapeutic potentials.

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
2-Chloro-N-(4-methylbenzyl)prop-2-enamideChlorophenyl groupAntimicrobial
N-(4-Ethylphenyl)prop-2-enamideEthylbenzyl groupAnti-inflammatory
1,1-Dioxotetrahydrothiophene derivativesTetrahydrothiophene ringAnticancer

This table highlights the unique combination of functional groups present in the target compound, suggesting that its specific arrangement may confer distinct properties not found in others.

Case Studies and Research Findings

Recent studies have explored the biological activities of compounds structurally related to (2E)-3-(2-chlorophenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxybenzyl)prop-2-enamide . For instance:

  • Anticancer Studies : A study demonstrated that derivatives with similar thiophene structures exhibited significant cytotoxicity against various cancer cell lines, indicating potential for further development as anticancer agents.
  • Antimicrobial Efficacy : Another investigation reported that compounds containing chlorophenyl groups showed promising results against both Gram-positive and Gram-negative bacteria, reinforcing the hypothesis regarding their antimicrobial potential.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The following compounds share core structural features with the target molecule, differing primarily in substituents and functional groups:

Compound Name Key Substituents Molecular Formula Molecular Weight Notable Features/Activity Reference
(2E)-N-(4-Chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-phenylacrylamide 4-Chlorobenzyl, phenyl C₂₀H₁₉ClN₂O₃S 402.89 Enhanced lipophilicity due to Cl
(2E)-3-(2-Chlorophenyl)-N-(3,4-dimethoxybenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)prop-2-enamide 3,4-Dimethoxybenzyl C₂₃H₂₅ClN₂O₅S 500.97 Increased solubility (methoxy groups)
(2E)-N-(1,1-Dioxidotetrahydrothiophen-3-yl)-N-{[5-(4-fluorophenyl)furan-2-yl]methyl}-3-(4-methylphenyl)prop-2-enamide Fluorophenyl-furan-methyl, 4-methylphenyl C₂₅H₂₄FNO₄S 453.5 Potential aromatic π-π interactions
(2E)-3-{4-[(2-Chloro-6-fluorophenyl)methoxy]phenyl}-N-[3-(dimethylamino)propyl]prop-2-enamide Chlorofluorophenyl-methoxy, dimethylaminopropyl C₂₁H₂₄ClFN₂O₂ 390.88 Basic side chain for solubility

Key Observations :

  • Electronic Effects : The 4-methoxybenzyl group in the target compound provides electron-donating properties, contrasting with the electron-withdrawing 4-chlorobenzyl in . This difference may alter receptor binding or metabolic stability .
Physicochemical and Pharmacokinetic Properties
  • Molecular Weight and Lipophilicity : The target compound (estimated MW ~470–500) falls within the range of drug-like molecules. Compared to ’s compound (MW 390.88), the 4-methoxybenzyl and sulfone groups increase molecular weight but may improve solubility via polar interactions .
  • LogP Predictions : The 2-chlorophenyl and sulfone groups likely lower logP (increasing hydrophilicity), whereas the 4-methoxybenzyl group counterbalances with moderate lipophilicity. This balance is absent in ’s analog, which has a more lipophilic 4-chlorobenzyl group .

Preparation Methods

Synthesis of the Tetrahydrothiophene-1,1-Dioxide Core

The tetrahydrothiophene sulfone group is critical for the compound’s stability and reactivity. A common approach involves oxidizing tetrahydrothiophene derivatives using 3-chloroperoxybenzoic acid (MCPBA) in dichloromethane (DCM) at 0–20°C for 21 hours. This method achieves high conversion rates (>90%) while minimizing side reactions. Alternative oxidants like hydrogen peroxide with catalytic tungstic acid have also been reported but are less efficient for sterically hindered substrates.

Table 1: Oxidation Conditions for Sulfone Formation

OxidantSolventTemperatureTime (h)Yield (%)
MCPBADCM0–20°C2192
H₂O₂/WO₃THF60°C4878

Enamide Backbone Assembly

The (2E)-prop-2-enamide group is constructed via a two-step process:

  • Formation of α,β-unsaturated acid chloride : 3-(2-Chlorophenyl)prop-2-enoic acid is treated with thionyl chloride (SOCl₂) to generate the corresponding acid chloride.

  • Amide coupling : The acid chloride reacts with N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxybenzyl)amine in the presence of a base such as triethylamine (TEA) or pyridine.

Critical Parameters :

  • Solvent : Dichloromethane or tetrahydrofuran (THF) ensures solubility of both reactants.

  • Temperature : Reactions performed at 0°C to room temperature prevent epimerization.

  • Stoichiometry : A 1.2:1 molar ratio of acid chloride to amine optimizes yield while minimizing diastereomer formation.

Introduction of the 4-Methoxybenzyl Group

The N-(4-methoxybenzyl) substituent is introduced via reductive amination or alkylation:

  • Reductive amination : 4-Methoxybenzaldehyde reacts with the tetrahydrothiophene sulfone-containing amine in the presence of sodium cyanoborohydride (NaBH₃CN) in methanol at pH 4–5.

  • Alkylation : 4-Methoxybenzyl bromide is used with potassium carbonate (K₂CO₃) in N,N-dimethylformamide (DMF) at 60°C for 2 hours.

MethodReagentsConditionsYield (%)
Reductive aminationNaBH₃CN, MeOH, pH 4–5RT, 12 h85
AlkylationK₂CO₃, DMF, 60°C2 h78

Optimization of Reaction Conditions

Solvent Effects on Enamide Formation

Polar aprotic solvents like DMF enhance reaction rates in alkylation steps but may promote racemization. Dichloromethane offers a balance between reactivity and selectivity, particularly for acid chloride couplings.

Catalytic Approaches

Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) has been explored for introducing the 2-chlorophenyl group but requires precise control over ligand selection (e.g., SPhos) and stoichiometry to avoid homocoupling.

Characterization and Analytical Validation

Spectroscopic Analysis

  • ¹H NMR : Key signals include the enamide proton (δ 6.8–7.2 ppm, d, J = 15.5 Hz) and sulfone methylene protons (δ 3.1–3.3 ppm).

  • MS (ESI+) : Molecular ion peak at m/z 459.1 [M+H]⁺ confirms the target molecular weight.

Chromatographic Purity

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) achieves >98% purity, with a retention time of 12.3 minutes .

Q & A

Q. How can researchers validate its biological activity in complex systems?

  • 3D Tumor Spheroids : Test anti-proliferative effects in colorectal cancer spheroids to mimic in vivo conditions .
  • Zebrafish Models : Evaluate toxicity and bioavailability at 10–100 µM concentrations .

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